Apoptosis inducer 4

描述

属性

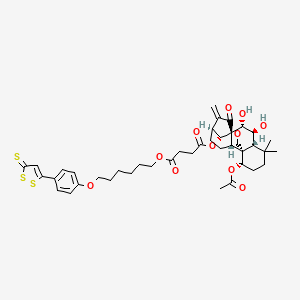

分子式 |

C41H50O11S3 |

|---|---|

分子量 |

815.0 g/mol |

IUPAC 名称 |

4-O-[(1S,2S,5S,8R,9S,10S,11R,15S,18R)-15-acetyloxy-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-18-yl] 1-O-[6-[4-(5-sulfanylidenedithiol-3-yl)phenoxy]hexyl] butanedioate |

InChI |

InChI=1S/C41H50O11S3/c1-23-27-13-14-29-39-22-50-41(47,36(46)34(39)38(3,4)18-17-30(39)51-24(2)42)40(29,35(23)45)37(27)52-32(44)16-15-31(43)49-20-8-6-5-7-19-48-26-11-9-25(10-12-26)28-21-33(53)55-54-28/h9-12,21,27,29-30,34,36-37,46-47H,1,5-8,13-20,22H2,2-4H3/t27-,29-,30-,34+,36-,37+,39+,40-,41+/m0/s1 |

InChI 键 |

YHSJGRJMOHLQJH-QYNTZTPGSA-N |

手性 SMILES |

CC(=O)O[C@H]1CCC([C@@H]2[C@@]13CO[C@]([C@H]2O)([C@]45[C@H]3CC[C@H]([C@H]4OC(=O)CCC(=O)OCCCCCCOC6=CC=C(C=C6)C7=CC(=S)SS7)C(=C)C5=O)O)(C)C |

规范 SMILES |

CC(=O)OC1CCC(C2C13COC(C2O)(C45C3CCC(C4OC(=O)CCC(=O)OCCCCCCOC6=CC=C(C=C6)C7=CC(=S)SS7)C(=C)C5=O)O)(C)C |

产品来源 |

United States |

Foundational & Exploratory

The Dual-Edged Sword: A Technical Guide to the Mechanism of Action of Apoptosis Inducer Par-4

For Immediate Release

This technical guide provides an in-depth exploration of the core mechanism of action of the pro-apoptotic protein, Prostate Apoptosis Response-4 (Par-4). This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and apoptosis-related research. Par-4 has emerged as a significant tumor suppressor, selectively inducing apoptosis in cancer cells while leaving normal cells unharmed. Its unique dual mechanism, operating both intracellularly and extracellularly, presents a compelling paradigm for novel cancer therapeutic strategies.

Core Concepts: An Overview of Par-4

Prostate Apoptosis Response-4 (Par-4) is a ubiquitously expressed tumor suppressor protein.[1] While present in most human and rodent cells, its expression or function is often diminished in various cancer types.[1] The pro-apoptotic function of Par-4 is central to its role as a tumor suppressor. Ectopic expression of Par-4 is sufficient to trigger apoptosis in a majority of cancer cells, a characteristic not observed in normal or immortalized cells.[2][3] This cancer-specific action is primarily mediated by its "Selective for Apoptosis in Cancer" (SAC) domain.[2][3]

The Extrinsic Pathway: A Novel Mechanism of Action

A groundbreaking aspect of Par-4's function is its ability to induce apoptosis from outside the cell. Par-4 is secreted by both normal and cancer cells.[3] This extracellular Par-4 then acts as a signaling ligand, binding to the Glucose-Regulated Protein 78 (GRP78) which is selectively expressed on the surface of cancer cells.[3]

This interaction initiates a novel extrinsic apoptotic pathway:

-

Binding and Complex Formation: Secreted Par-4 binds to cell surface GRP78.[3]

-

ER Stress and Signaling Cascade: This binding event triggers endoplasmic reticulum (ER) stress and leads to the recruitment of the Fas-Associated Death Domain (FADD) protein.[3]

-

Caspase Activation: The formation of this complex activates the initiator caspase-8, which in turn cleaves and activates the executioner caspase-3, culminating in the execution of the apoptotic program.[3]

The Intrinsic Pathway: Intracellular Functions of Par-4

Internally, Par-4 contributes to apoptosis through several mechanisms:

-

Inhibition of NF-κB: Par-4 can inhibit the transcriptional activity of NF-κB, a key pro-survival signaling pathway that is often constitutively active in cancer cells.[2]

-

Fas/FasL Pathway: In some cellular contexts, intracellular Par-4 can induce the Fas/FasL apoptotic pathway.[1]

-

Sensitization to Apoptotic Stimuli: Endogenous Par-4 is crucial for sensitizing cells to a wide array of apoptotic stimuli.[2]

Quantitative Data on Par-4 Induced Apoptosis

The pro-apoptotic efficacy of Par-4 has been quantified in various studies. The following tables summarize key findings.

| Cell Line | Treatment/Condition | Apoptotic Effect | Reference |

| HNGC-2 (Human Glioma Stem Cells) | Tamoxifen (induces Par-4) | 42.03% TUNEL positive cells | [4] |

| HNGC-2 with Par-4 siRNA | Tamoxifen | 21.6% TUNEL positive cells (50% protection) | [4] |

| HNGC-2 | GRP78 or Par-4 antibody + Tamoxifen | Caspase-3 positive cells reduced from 49.39% to ~24% | [4] |

| MEFs from SAC transgenic mice | Oncogenic Ras or Ras + c-Myc | 10-fold higher spontaneous apoptosis vs. control | [2] |

| Cell Line | Treatment | Effect on Par-4 Expression | Reference |

| A2780-S (cisplatin-sensitive) | 10 µM cisplatin for 24h | 51% decrease in Par-4 protein levels | [1] |

| U87MG (Glioblastoma) | 0.5 and 1 µM Pyronaridine for 24h | Upregulation of Par-4 protein levels | [5] |

| HNGC-2 and G1 (Glioblastoma stem-like) | Pyronaridine | Upregulation of intracellular and secretory Par-4 | [5] |

Detailed Experimental Protocols

Co-Immunoprecipitation of Par-4 and GRP78

This protocol is designed to verify the physical interaction between Par-4 and GRP78 in a cellular context.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Anti-Par-4 antibody

-

Anti-GRP78 antibody

-

Protein A/G agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Culture cells to 80-90% confluency.

-

Lyse cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the primary antibody (anti-Par-4 or anti-GRP78) overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

Wash the beads 3-5 times with wash buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using the reciprocal antibody (e.g., blot with anti-GRP78 if you immunoprecipitated with anti-Par-4).

Caspase-8 Colorimetric Activity Assay

This assay quantifies the activity of caspase-8, a key initiator caspase in the extrinsic Par-4 pathway.

Materials:

-

Caspase-8 colorimetric assay kit (containing cell lysis buffer, reaction buffer, and IETD-pNA substrate)

-

Microplate reader

Procedure:

-

Induce apoptosis in your cell line of interest (e.g., by treatment with recombinant Par-4 or a Par-4-inducing agent).

-

Harvest and lyse the cells according to the kit manufacturer's instructions.

-

Determine the protein concentration of the cell lysate.

-

Add an equal amount of protein from each sample to a 96-well plate.

-

Add the reaction buffer containing the IETD-pNA substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 400-405 nm using a microplate reader.

-

Calculate the fold-increase in caspase-8 activity by comparing the absorbance of the treated samples to the untreated control.

Conclusion and Future Directions

Par-4 represents a promising target for cancer therapy due to its selective pro-apoptotic activity in cancer cells. Its dual mechanism of action, involving both intracellular and extracellular pathways, offers multiple avenues for therapeutic intervention. Future research should focus on the development of small molecules that can either mimic the action of the SAC domain, enhance Par-4 secretion, or upregulate GRP78 expression on the surface of cancer cells. A deeper understanding of the regulatory mechanisms governing Par-4 expression and secretion will be pivotal in translating the therapeutic potential of this unique apoptosis inducer into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Apoptosis and Tumor Resistance Conferred by Par-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Extrinsic Pathway for Apoptosis by Tumor Suppressor Par-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression and Regulation of Prostate Apoptosis Response-4 (Par-4) in Human Glioma Stem Cells in Drug-Induced Apoptosis | PLOS One [journals.plos.org]

- 5. Prostate Apoptosis Response-4 (Par-4): A Novel Target in Pyronaridine-Induced Apoptosis in Glioblastoma (GBM) Cells - PMC [pmc.ncbi.nlm.nih.gov]

Apoptosis Inducer 4 (Compound 12b): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis Inducer 4, also known as Compound 12b, is a novel synthetic compound identified as a potent inducer of programmed cell death in cancer cells. This document provides a comprehensive technical overview of its chemical properties, mechanism of action, and the experimental methodologies used to characterize its pro-apoptotic and anticancer activities. The information presented herein is intended to serve as a foundational resource for researchers in oncology and drug discovery.

Chemical and Physical Properties

Apoptosis Inducer 4 (Compound 12b) is a hydrogen sulfide (H₂S) releasing derivative of oridonin.[1] Its chemical structure and properties are summarized below.

| Property | Value |

| IUPAC Name | N-(5-(4-cyclopropyl-4H-1,2,4-triazol-3-yl) pyridine-3-yl) quinoxaline-2-carboxamide[2] |

| Molecular Formula | C₄₁H₅₀O₁₁S₃[1][3] |

| Molecular Weight | 815.02 g/mol [1][3] |

| Appearance | Solid[3] |

| Solubility | Soluble in DMSO (10 mM)[1] |

| CAS Number | 2408050-83-7[1] |

Biological Activity and Mechanism of Action

Compound 12b exhibits significant anticancer properties by inducing apoptosis through both the extrinsic and intrinsic pathways.[1] The compound has been shown to be effective in various cancer cell lines.

Quantitative Data: In Vitro Efficacy

The inhibitory activity of a related quinoxaline derivative, Compound 12b, has been evaluated against Apoptosis signal-regulating kinase 1 (ASK1), a key component of apoptotic signaling pathways.

| Compound | Target | IC₅₀ (nM) |

| 12b | ASK1 | 502.46[2] |

Note: The provided search results identified multiple compounds designated as "12b". The IC₅₀ value above pertains to N-(5-(4-cyclopropyl-4H-1,2,4-triazol-3-yl) pyridine-3-yl) quinoxaline-2-carboxamide, an ASK1 inhibitor, and may not correspond to the H₂S-releasing oridonin derivative also identified as Apoptosis Inducer 4 (Compound 12b).

Signaling Pathways

Apoptosis Inducer 4 (Compound 12b) triggers programmed cell death by modulating key signaling cascades. The induction of apoptosis generally proceeds via two main routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, which execute the final stages of apoptosis.

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the pro-apoptotic effects of compounds like Apoptosis Inducer 4.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with varying concentrations of Compound 12b for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with Compound 12b as described for the cell viability assay.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the different cell populations.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

-

Protein Extraction: Lyse the treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Caspase-3, PARP, Bcl-2, Bax).

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Synthesis

The synthesis of the quinoxaline derivative Compound 12b involves a multi-step process.[2] Initially, methyl-6-aminopicolinate is used as a starting material, which reacts with hydrazine hydrate to form an acylhydrazide intermediate.[2] This intermediate then undergoes cyclization with cyclopropylamine in the presence of acetic acid to form a triazole intermediate.[2] Finally, a condensation reaction between the triazole intermediate and quinoxaline-2-carboxylic acid yields the final product, Compound 12b.[2]

Conclusion

Apoptosis Inducer 4 (Compound 12b) is a promising preclinical candidate with demonstrated pro-apoptotic and anticancer activities. Its ability to induce both the extrinsic and intrinsic apoptotic pathways suggests a broad therapeutic potential. Further investigation into its in vivo efficacy, pharmacokinetic profile, and safety is warranted to fully elucidate its clinical utility. This document provides a foundational understanding for researchers to build upon in the ongoing effort to develop novel and effective cancer therapies.

References

In-Depth Technical Guide to Apoptosis Inducer 4 (Compound 12b)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis Inducer 4, identified as Compound 12b in the scientific literature, is a novel hydrogen sulfide (H₂S) releasing derivative of oridonin. This compound has demonstrated significant antiproliferative and pro-apoptotic activities in various cancer cell lines. Its mechanism of action involves the induction of both the extrinsic and intrinsic apoptotic pathways, leading to cell cycle arrest and programmed cell death. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Apoptosis Inducer 4 (Compound 12b), including detailed experimental protocols and a visualization of its signaling pathway.

Chemical Structure and Properties

Apoptosis Inducer 4 (Compound 12b) is a semi-synthetic compound derived from oridonin, a natural ent-kaurane diterpenoid. The key modification is the addition of a hydrogen sulfide-releasing moiety, which is crucial for its enhanced anticancer effects.

Table 1: Chemical and Physical Properties of Apoptosis Inducer 4 (Compound 12b)

| Property | Value |

| IUPAC Name | (1R,2S,6S,6aR,7S,9R,10aS,11aS)-1,6,9-trihydroxy-2-(hydroxymethyl)-1,7-dimethyl-11-methylidene-1H,2H,6H,6aH,7H,8H,9H,10H,10aH,11H-benzo[de]cyclopenta[a]chromen-5-one |

| Molecular Formula | C₄₁H₅₀O₁₁S₃ |

| Molecular Weight | 815.02 g/mol |

| CAS Number | 2408050-83-7 |

| Appearance | Solid |

| SMILES String | CC1(C[C@H]2--INVALID-LINK--C3=O)C[C@@H]4[C@]32--INVALID-LINK--CO">C@(C)C)--INVALID-LINK--C4=O |

Biological Activity and Mechanism of Action

Apoptosis Inducer 4 (Compound 12b) exhibits potent antiproliferative activity against a range of cancer cell lines. Its primary mechanism of action is the induction of apoptosis, a form of programmed cell death.

2.1. Antiproliferative Activity

The efficacy of Compound 12b has been quantified by determining its half-maximal inhibitory concentration (IC₅₀) in various cancer cell lines.

Table 2: Antiproliferative Activity (IC₅₀) of Apoptosis Inducer 4 (Compound 12b)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HepG2 | Hepatocellular Carcinoma | 2.57 |

| HCT-116 | Colorectal Carcinoma | 5.81 |

| K562 | Chronic Myelogenous Leukemia | 0.95 |

Data sourced from Li et al., 2020.

2.2. Induction of Apoptosis

Compound 12b triggers apoptosis through a dual mechanism, activating both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. This is accompanied by characteristic morphological changes, such as cell shrinkage and fragmentation of the cell nuclei.

2.3. Cell Cycle Arrest

The compound has been shown to cause cell cycle arrest, which is cell-line dependent. In K562 cells, it induces arrest at the S phase, while in HepG

An In-depth Technical Guide to the Discovery and Synthesis of Apoptosis Inducer 4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis Inducer 4, also known as Compound 12b, is a novel hydrogen sulfide (H₂S) releasing derivative of oridonin, a natural ent-kaurane diterpenoid. This compound has demonstrated potent anticancer activities by inducing apoptosis through both the extrinsic and intrinsic pathways. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Apoptosis Inducer 4, including detailed experimental protocols and a summary of its quantitative effects on cancer cell lines. The information presented herein is intended to serve as a valuable resource for researchers in the fields of oncology, medicinal chemistry, and drug development.

Introduction

Oridonin, a natural product isolated from the medicinal herb Rabdosia rubescens, has long been recognized for its diverse biological activities, including potent anticancer effects. However, its clinical utility has been hampered by poor solubility and bioavailability. To address these limitations, extensive research has focused on the chemical modification of the oridonin scaffold to enhance its pharmacological properties.

The discovery of hydrogen sulfide (H₂S) as an endogenous gasotransmitter with potential antiproliferative effects has opened new avenues for cancer therapy. The conjugation of an H₂S-releasing moiety to a known anticancer agent represents a promising strategy to develop novel therapeutics with enhanced efficacy. Apoptosis Inducer 4 (Compound 12b) emerged from a drug discovery program aimed at synthesizing and evaluating a series of H₂S-releasing oridonin derivatives.

Discovery and Rationale

The design of Apoptosis Inducer 4 was based on the hypothesis that combining the pro-apoptotic properties of oridonin with the antiproliferative effects of H₂S would result in a synergistic anticancer agent. The H₂S-donating compound, 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH), was selected as the H₂S donor to be conjugated with the oridonin scaffold. This strategic combination aimed to create a novel molecule capable of inducing cancer cell death through multiple mechanisms.

Synthesis of Apoptosis Inducer 4 (Compound 12b)

The synthesis of Apoptosis Inducer 4 involves a multi-step process starting from the natural product oridonin. While the precise, step-by-step protocol for Compound 12b is detailed in the primary literature, a general and representative synthetic scheme for creating H₂S-releasing oridonin derivatives is provided below. This process typically involves the protection of reactive hydroxyl groups on the oridonin molecule, followed by esterification with a linker-modified H₂S donor, and subsequent deprotection.

Representative Experimental Protocol for Synthesis

Materials:

-

Oridonin

-

Protecting agents (e.g., TBDMSCl, DMAP)

-

H₂S donor precursor (ADT-OH)

-

Coupling agents (e.g., DCC, EDC)

-

Deprotection agents (e.g., TBAF)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

General Procedure:

-

Protection of Oridonin: Oridonin is dissolved in an anhydrous solvent, and a suitable protecting group is introduced to selectively protect the primary and/or secondary hydroxyl groups. The reaction is monitored by thin-layer chromatography (TLC).

-

Activation of H₂S Donor: The H₂S donor moiety (ADT-OH) is activated for coupling, for instance, by conversion to an acid chloride or through the use of coupling agents.

-

Coupling Reaction: The protected oridonin is reacted with the activated H₂S donor in the presence of a coupling agent and a catalyst. The reaction mixture is stirred at room temperature until completion.

-

Deprotection: The protecting groups are removed from the coupled product using an appropriate deprotection agent.

-

Purification: The final product, Apoptosis Inducer 4, is purified by column chromatography on silica gel to yield the pure compound. The structure and purity are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Biological Activity and Mechanism of Action

Apoptosis Inducer 4 has been shown to exhibit potent antiproliferative activity against a panel of human cancer cell lines. Its mechanism of action involves the induction of programmed cell death, or apoptosis, through the activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

Data Presentation: In Vitro Anticancer Activity

The antiproliferative activity of Apoptosis Inducer 4 was evaluated using a standard MTS assay. The half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines are summarized in the table below.

| Cell Line | Cancer Type | Apoptosis Inducer 4 (Compound 12b) IC₅₀ (µM) | Oridonin IC₅₀ (µM) |

| HepG2 | Hepatocellular Carcinoma | 2.57 | > 10 |

| HCT-116 | Colon Carcinoma | 5.81 | > 10 |

| K562 | Chronic Myelogenous Leukemia | 0.95 | > 10 |

| B16 | Melanoma | > 10 | > 10 |

Table 1. In vitro antiproliferative activity of Apoptosis Inducer 4 (Compound 12b) compared to the parent compound, oridonin.

Experimental Protocols for Biological Assays

Cell Viability Assay (MTS Assay)

Purpose: To determine the cytotoxic effect of Apoptosis Inducer 4 on cancer cells.

Materials:

-

Cancer cell lines (e.g., HepG2, K562, HCT-116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

Apoptosis Inducer 4 (Compound 12b) stock solution in DMSO

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of Apoptosis Inducer 4 (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

Purpose: To investigate the effect of Apoptosis Inducer 4 on cell cycle progression.

Materials:

-

Cancer cells treated with Apoptosis Inducer 4

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Treat cells with Apoptosis Inducer 4 at its IC₅₀ concentration for 24-48 hours.

-

Harvest the cells, wash with cold PBS, and fix in 70% cold ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PI/RNase A staining buffer.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Detection by Hoechst 33342 Staining

Purpose: To visualize morphological changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

Materials:

-

Cells grown on coverslips and treated with Apoptosis Inducer 4

-

Hoechst 33342 staining solution

-

PBS

-

Fluorescence microscope

Protocol:

-

Treat cells with Apoptosis Inducer 4 for 24 hours.

-

Wash the cells with PBS and stain with Hoechst 33342 solution (1 µg/mL) for 10 minutes at 37°C.

-

Wash the cells again with PBS.

-

Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

Purpose: To assess the disruption of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.

Materials:

-

Cancer cells treated with Apoptosis Inducer 4

-

JC-1 staining solution

-

PBS

-

Flow cytometer or fluorescence microscope

Protocol:

-

Treat cells with Apoptosis Inducer 4 for the desired time period.

-

Incubate the cells with JC-1 staining solution (5 µg/mL) for 20 minutes at 37°C.

-

Wash the cells with PBS.

-

Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells, JC-1 forms aggregates and fluoresces red. In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers and fluoresces green.

Western Blot Analysis of Apoptosis-Related Proteins

Purpose: To determine the effect of Apoptosis Inducer 4 on the expression levels of key proteins involved in the apoptotic cascade.

Materials:

-

Cell lysates from treated and untreated cells

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-8, anti-Caspase-9, anti-Bax, anti-Bcl-2, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the treated and untreated cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Visualizations

Apoptosis Inducer 4 triggers apoptosis through a dual mechanism involving both the extrinsic and intrinsic signaling pathways. The release of H₂S and the inherent activity of the oridonin scaffold contribute to the activation of a cascade of events leading to programmed cell death.

Caption: Dual apoptotic pathways induced by Apoptosis Inducer 4.

Caption: General workflow for the synthesis of Apoptosis Inducer 4.

Conclusion

Apoptosis Inducer 4 (Compound 12b) is a promising new anticancer agent that effectively combines the pro-apoptotic properties of oridonin with the antiproliferative effects of hydrogen sulfide. Its ability to induce apoptosis through both the extrinsic and intrinsic pathways highlights its potential as a multi-targeted therapeutic. The detailed protocols and data presented in this guide provide a solid foundation for further research and development of this and similar compounds for cancer therapy. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and further elucidation of its molecular targets to advance its clinical translation.

Apoptosis Inducer 4 (Compound 12b): A Technical Guide to its Signaling Pathway and Anticancer Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis Inducer 4, identified as Compound 12b, is a novel hydrogen sulfide (H₂S)-releasing derivative of oridonin, a natural diterpenoid compound. Research has demonstrated its potent anticancer activities through the induction of apoptosis via both the extrinsic and intrinsic signaling pathways. This technical guide provides a comprehensive overview of the signaling cascade initiated by Compound 12b, supported by available quantitative data and detailed experimental methodologies. The information presented herein is intended to facilitate further research and drug development efforts targeting apoptosis in cancer cells.

Core Signaling Pathway of Apoptosis Inducer 4 (Compound 12b)

Apoptosis Inducer 4 (Compound 12b) exerts its pro-apoptotic effects by activating a dual signaling cascade that encompasses both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. The release of hydrogen sulfide from the oridonin backbone is a key feature of its mechanism of action, contributing to the induction of cell death.

The extrinsic pathway is initiated by the binding of Compound 12b to death receptors on the cell surface, leading to the formation of the Death-Inducing Signaling Complex (DISC). This complex subsequently activates caspase-8, a key initiator caspase in this pathway.

Concurrently, Compound 12b triggers the intrinsic pathway by disrupting the mitochondrial membrane potential. This leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apoptotic Protease Activating Factor 1 (Apaf-1), forming the apoptosome, which in turn activates the initiator caspase-9.

Both activated caspase-8 and caspase-9 converge to activate the executioner caspase, caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as cell shrinkage, chromatin condensation, and DNA fragmentation.

Furthermore, the apoptotic process induced by Compound 12b is regulated by the Bcl-2 family of proteins. The compound upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.

Below is a diagram illustrating the signaling pathway of Apoptosis Inducer 4 (Compound 12b).

Quantitative Data

The anti-proliferative activity of Apoptosis Inducer 4 (Compound 12b) has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HepG2 | Hepatocellular Carcinoma | 2.57 |

| K562 | Chronic Myelogenous Leukemia | 0.95 |

| HCT-116 | Colorectal Carcinoma | 5.81 |

Data from Li H, et al. Eur J Med Chem. 2020 Feb 1;187:111978.

Western blot analyses have provided semi-quantitative data on the modulation of key apoptosis-related proteins by Compound 12b.

| Protein | Function | Effect of Compound 12b |

| Bax | Pro-apoptotic | Upregulation |

| Bcl-2 | Anti-apoptotic | Downregulation |

| Cleaved Caspase-3 | Executioner caspase | Upregulation |

| Cleaved Caspase-8 | Initiator caspase (extrinsic) | Upregulation |

| Cleaved Caspase-9 | Initiator caspase (intrinsic) | Upregulation |

Observations are based on the reported findings. Specific fold-change data was not available in the accessed literature.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the activity of Apoptosis Inducer 4 (Compound 12b) are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Compound 12b on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HepG2, K562, HCT-116)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

Apoptosis Inducer 4 (Compound 12b) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treat the cells with various concentrations of Compound 12b and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

-

After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Apoptosis Detection by Hoechst 33258 Staining

This protocol is for visualizing nuclear morphological changes associated with apoptosis.

Materials:

-

Cells cultured on coverslips or in chamber slides

-

Compound 12b

-

PBS (Phosphate-buffered saline)

-

4% Paraformaldehyde in PBS

-

Hoechst 33258 staining solution (1 µg/mL in PBS)

-

Fluorescence microscope

Procedure:

-

Treat cells with Compound 12b at the desired concentration and time.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Stain the cells with Hoechst 33258 solution for 10 minutes in the dark.

-

Wash the cells twice with PBS.

-

Mount the coverslips with an anti-fade mounting medium.

-

Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei with bright blue fluorescence.

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of Compound 12b on cell cycle distribution.

Materials:

-

Treated and control cells

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for detecting the expression levels of apoptosis-related proteins.

Materials:

-

Treated and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, -8, -9, and anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL reagent and an imaging system.

-

Use β-actin as a loading control to normalize the expression of the target proteins.

Conclusion

Apoptosis Inducer 4 (Compound 12b) is a promising anticancer agent that effectively induces programmed cell death in various cancer cell lines. Its unique mechanism of action, involving the release of hydrogen sulfide and the dual activation of both extrinsic and intrinsic apoptotic pathways, makes it a valuable candidate for further preclinical and clinical investigation. The technical information and protocols provided in this guide are intended to serve as a resource for the scientific community to advance our understanding and potential therapeutic application of this novel compound.

An In-depth Technical Guide on the In Vitro Effects of Prostate Apoptosis Response-4 (Par-4)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document details the in vitro effects of Prostate Apoptosis Response-4 (Par-4), a significant pro-apoptotic protein, often referred to functionally as an apoptosis inducer. Par-4 has garnered attention for its selective ability to induce apoptosis in cancer cells while sparing normal cells. This guide will cover its mechanism of action, present relevant data in a structured format, provide detailed experimental protocols for its study, and visualize its signaling pathways.

Introduction to Par-4: An Endogenous Apoptosis Inducer

Prostate Apoptosis Response-4 (Par-4) is a protein that plays a crucial role in inducing programmed cell death, or apoptosis. It is expressed in various tissues and can act both intracellularly and extracellularly to trigger apoptotic pathways.[1] A key characteristic of Par-4 is its selective cytotoxicity towards cancer cells, making it a focal point in cancer research.[1] Unlike many small molecule apoptosis inducers, Par-4 is an endogenous protein whose expression and secretion can be modulated by cellular stress, including that induced by chemotherapeutic agents.[1][2]

Mechanism of Action: The Extrinsic Pathway of Par-4

Par-4 induces apoptosis primarily through a novel extrinsic pathway. The key steps are as follows:

-

Secretion: Par-4 is secreted by both normal and cancer cells. This secretion can be enhanced by endoplasmic reticulum (ER) stress.[1]

-

Receptor Binding: Extracellular Par-4 binds to the Glucose-Regulated Protein 78 (GRP78) which is uniquely expressed on the surface of cancer cells.[1]

-

Signal Transduction: The binding of Par-4 to cell surface GRP78 initiates a signaling cascade.[1]

-

ER Stress and Caspase Activation: This cascade leads to ER stress and the activation of the FADD/caspase-8/caspase-3 pathway, ultimately executing the apoptotic program.[1]

This mechanism highlights a unique therapeutic window, as the receptor GRP78 is predominantly on the surface of cancer cells, thus sparing normal cells from Par-4-induced apoptosis.

Quantitative Data on Par-4's In Vitro Effects

While specific IC50 values for a singular "Apoptosis Inducer 4" molecule are not applicable as this refers to the protein Par-4, research provides quantitative insights into its apoptotic efficacy. The following table summarizes representative data from studies on Par-4's effects.

| Cell Line | Treatment | Effect | Measurement Method | Reference |

| HeLa | Cisplatin (10 µM) for 24h | Par-4 cleavage observed | Western Blot | [2] |

| A2780-S | Doxorubicin (1 µM) | Par-4 cleavage, Caspase-3 activation, PARP cleavage | Western Blot | [2] |

| MCF-7 | Cisplatin in the presence of a caspase-3 inhibitor | Blockage of Par-4 cleavage | Western Blot | [2] |

| H292, A549, H460 | Lumichrome (25 and 50 µM) for 24h | Increased cleaved PARP, activated caspase-9 and -3 | Western Blot | [3] |

| HL60 | Heat (43°C for 1h) or γ-radiation | Upregulation of Bax protein expression to 250% or 130% respectively | Not Specified | [4] |

| MCF7, MDA-MB-231, HeLa | Allium atroviolaceum bulb extract (IC25, IC50, IC75) for 24, 48, 72h | Significant increase in the sub-G0 cell population | Flow Cytometry | [5] |

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental procedures is crucial for understanding the in vitro effects of Par-4.

Caption: Signaling pathway of extracellular Par-4 inducing apoptosis.

Caption: Experimental workflow for an MTT cell viability assay.

Caption: Workflow for Western blot analysis of apoptotic markers.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the in vitro effects of apoptosis inducers like Par-4.

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Cell culture medium

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[6]

-

Treat the cells with various concentrations of the apoptosis inducer and include an untreated control.

-

Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

-

If using adherent cells, carefully remove the medium.

-

Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

-

Read the absorbance at 570 nm using a microplate reader.[9]

This technique is used to detect specific proteins involved in the apoptotic cascade, such as cleaved caspases and PARP.[10]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

After treatment, harvest and wash the cells with cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Determine the protein concentration of each sample.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Cell Lysis Buffer

-

2x Reaction Buffer

-

Caspase-3 substrate (e.g., DEVD-pNA)

-

Microplate reader

Protocol:

-

Induce apoptosis in cells by treatment with the apoptosis inducer.

-

Harvest 1-5 million cells and resuspend in 50 µL of chilled Cell Lysis Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).

-

Determine the protein concentration and adjust to 50-200 µg of protein in 50 µL of Cell Lysis Buffer per assay.

-

Add 50 µL of 2x Reaction Buffer to each sample.

-

Add 5 µL of the caspase-3 substrate (e.g., 4 mM DEVD-pNA) to a final concentration of 200 µM.

-

Incubate at 37°C for 1-2 hours.

-

Read the absorbance at 400-405 nm in a microplate reader.[11] The increase in absorbance is proportional to the caspase-3 activity.

Conclusion

Prostate Apoptosis Response-4 (Par-4) represents a compelling endogenous apoptosis inducer with a selective mechanism of action against cancer cells. Its ability to be secreted and act extracellularly on the GRP78 receptor, which is overexpressed on the surface of malignant cells, provides a unique therapeutic avenue. The in vitro study of Par-4 relies on a combination of cell viability assays, detailed analysis of protein markers through western blotting, and functional enzymatic assays for caspases. The protocols and pathways detailed in this guide provide a comprehensive framework for researchers and drug development professionals to investigate and harness the therapeutic potential of Par-4 and other novel apoptosis inducers.

References

- 1. A Novel Extrinsic Pathway for Apoptosis by Tumor Suppressor Par-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostate Apoptosis Response 4 (Par-4), a Novel Substrate of Caspase-3 during Apoptosis Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. texaschildrens.org [texaschildrens.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Apoptosis Inducer 4: A Technical Guide for Cancer Cell Line Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. The targeted induction of apoptosis in cancer cells is a cornerstone of modern oncology research and drug development. This technical guide provides an in-depth overview of a novel therapeutic candidate, Apoptosis Inducer 4, for cancer cell line research. It details its mechanism of action, summarizes its cytotoxic and apoptotic effects on various cancer cell lines, provides comprehensive experimental protocols for its evaluation, and illustrates the key signaling pathways involved.

Introduction to Apoptosis Inducer 4

Apoptosis Inducer 4 is a synthetic small molecule designed to selectively trigger programmed cell death in malignant cells. Its mechanism of action involves the modulation of key regulatory proteins in both the intrinsic and extrinsic apoptosis pathways, leading to the activation of the caspase cascade and subsequent cellular dismantling. This document serves as a comprehensive resource for researchers utilizing Apoptosis Inducer 4 in their cancer cell line studies.

Mechanism of Action

Apoptosis Inducer 4 exerts its pro-apoptotic effects through a dual mechanism, targeting both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

Intrinsic Pathway Activation: Apoptosis Inducer 4 has been shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway.

Extrinsic Pathway Sensitization: While not a direct ligand for death receptors, Apoptosis Inducer 4 sensitizes cancer cells to extrinsic death signals. It achieves this by downregulating the expression of c-FLIP, an inhibitor of caspase-8 activation. This allows for more efficient signal transduction upon the binding of ligands such as TRAIL to their respective death receptors (DR4/DR5), leading to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of caspase-8.[3]

Activated caspase-8 and caspase-9 both converge to activate the executioner caspase, caspase-3, which is responsible for cleaving a multitude of cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.[4]

Quantitative Data on Efficacy

The efficacy of Apoptosis Inducer 4 has been evaluated across a panel of human cancer cell lines. The following tables summarize the key quantitative data obtained from these studies.

Table 1: In Vitro Cytotoxicity (IC50) of Apoptosis Inducer 4

The half-maximal inhibitory concentration (IC50) was determined using a standard MTT assay after 48 hours of treatment.

| Cancer Cell Line | Tissue of Origin | IC50 (µM) |

| HCT116 | Colon Carcinoma | 14.5 ± 1.4 |

| MDA-MB-231 | Breast Adenocarcinoma | 20.0 ± 1.6 |

| A549 | Lung Carcinoma | 36.4 ± 4.4 |

| SNB-19 | Glioblastoma | 10.2 ± 0.9 |

| MCF-7 | Breast Adenocarcinoma | 86.0 ± 7.5 |

Data presented as mean ± standard deviation from three independent experiments.

Table 2: Induction of Apoptosis by Apoptosis Inducer 4

The percentage of apoptotic cells was determined by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis after 24 hours of treatment at the respective IC50 concentrations.

| Cancer Cell Line | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Total Apoptosis |

| HCT116 | 25.8 ± 2.1 | 18.3 ± 1.5 | 44.1 ± 3.6 |

| MDA-MB-231 | 22.1 ± 1.8 | 15.7 ± 1.3 | 37.8 ± 3.1 |

| A549 | 18.5 ± 1.9 | 12.4 ± 1.1 | 30.9 ± 3.0 |

| SNB-19 | 30.2 ± 2.5 | 21.5 ± 1.8 | 51.7 ± 4.3 |

| MCF-7 | 15.3 ± 1.4 | 10.9 ± 0.9 | 26.2 ± 2.3 |

Data presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of Apoptosis Inducer 4 on cancer cell lines.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Apoptosis Inducer 4 stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of Apoptosis Inducer 4 in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with Apoptosis Inducer 4.[5][6][7]

Materials:

-

Treated and untreated cancer cells

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with Apoptosis Inducer 4 at the desired concentration (e.g., IC50) for 24 hours.

-

Harvest the cells, including any floating cells from the supernatant, by trypsinization.

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.[8] Live cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be positive for Annexin V-FITC and negative for PI, and late apoptotic/necrotic cells will be positive for both.[7]

Visualizations

Signaling Pathways of Apoptosis Inducer 4

Caption: Signaling pathways modulated by Apoptosis Inducer 4.

Experimental Workflow for Apoptosis Assessment

Caption: Workflow for assessing apoptosis using flow cytometry.

Conclusion

Apoptosis Inducer 4 represents a promising candidate for further preclinical development. Its ability to engage both the intrinsic and extrinsic apoptotic pathways provides a robust mechanism for inducing cancer cell death across various lineages. The data and protocols presented in this guide offer a solid foundation for researchers to investigate the therapeutic potential of Apoptosis Inducer 4 and to explore its efficacy in combination with other anti-cancer agents. Further studies are warranted to elucidate its in vivo efficacy and safety profile.

References

- 1. Synthesis, Anticancer Activity, and Apoptosis Induction of Novel 3,6-Diazaphenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthesis and evaluation of anticancer activity of quillaic acid derivatives: A cell cycle arrest and apoptosis inducer through NF-κB and MAPK pathways [frontiersin.org]

- 3. Apoptosis and cancer signaling pathway | Abcam [abcam.com]

- 4. Interleukin-4-induced apoptosis entails caspase activation and suppression of extracellular signal-regulated kinase phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2.4. Apoptosis assay [bio-protocol.org]

The Enigmatic Executioner: A Technical Guide to Prostate Apoptosis Response-4 (Par-4)

For Researchers, Scientists, and Drug Development Professionals

Prostate Apoptosis Response-4 (Par-4) has emerged as a critical regulator of programmed cell death, uniquely sensitizing cancer cells to apoptosis while leaving normal cells unharmed. This technical guide provides an in-depth review of the core literature surrounding Par-4, presenting quantitative data, detailed experimental protocols, and a visual representation of its complex signaling networks.

Quantitative Data on Par-4-Mediated Apoptosis

The following tables summarize key quantitative findings from the literature regarding the efficacy of Par-4 and its inducers in various cancer cell lines.

Table 1: IC50 Values of Par-4 Inducers in Glioblastoma Cell Lines

| Cell Line | Inducer | IC50 (µM) | Citation |

| LN-18 | Pyronaridine | 1.16 | [1] |

| LN-229 | Pyronaridine | 2.3 | [1] |

| SBN-19 | Pyronaridine | 2.9 | [1] |

| U-251 | Pyronaridine | 3.4 | [1] |

| U87MG | Pyronaridine | 6.82 | [1] |

| CNXF-2599L (PDX) | Pyronaridine | 3.6 | [1] |

| G1 (Glioma Stem Cell) | Pyronaridine | 1.8 | [1] |

| HNGC-2 (Glioma Stem Cell) | Pyronaridine | 2.9 | [1] |

Table 2: Apoptosis Induction in Glioma Stem Cells by Tamoxifen (TAM)

| Cell Line | Treatment | % TUNEL Positive Cells | % Caspase-3 Positive Cells | Citation |

| HNGC-2 (Control siRNA) | TAM | 42.03% | 40.06% | [2] |

| HNGC-2 (Par-4 siRNA) | TAM | 21.6% | 17.36% | [2] |

| G1 (Control siRNA) | TAM | - | 71.17% | [2] |

| G1 (Par-4 siRNA) | TAM | - | Reduced vs. Control | [2] |

Key Experimental Protocols

Detailed methodologies for cornerstone assays used in Par-4 research are provided below.

Western Blotting for Par-4 Expression

This protocol is adapted from established methodologies to assess Par-4 protein levels in cell lysates.[3][4][5][6][7]

a. Sample Preparation:

-

Culture cells to the desired confluency and treat with the experimental agent.

-

Wash cells twice with ice-cold 1x Phosphate Buffered Saline (PBS).

-

Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Sonicate briefly to shear DNA and reduce viscosity.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

Determine protein concentration using a BCA (Bicinchoninic acid) assay.

b. Electrophoresis and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Load samples onto a 10-12% SDS-PAGE gel and run at 100-150V until the dye front reaches the bottom.

-

Transfer proteins to a PVDF (Polyvinylidene fluoride) or nitrocellulose membrane at 100V for 1-2 hours or overnight at 4°C.

c. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA (Bovine Serum Albumin) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against Par-4 (typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted 1:5000-1:10,000 in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

d. Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10][11][12]

a. Cell Preparation:

-

Culture and treat cells as required for the experiment.

-

Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

-

Centrifuge the cell suspension at 300-500 x g for 5 minutes.

-

Wash the cells twice with ice-cold 1x PBS.

-

Resuspend the cell pellet in 1x Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

b. Staining:

-

To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

After incubation, add 400 µL of 1x Annexin V binding buffer to each tube.

c. Flow Cytometry Analysis:

-

Analyze the stained cells immediately by flow cytometry.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.

-

Analyze the dot plot to quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V- / PI-): Live cells

-

Lower-right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V- / PI+): Necrotic cells

-

Caspase Activity Assay

This assay measures the activity of executioner caspases like caspase-3, a key event in apoptosis.[13][14][15][16][17]

a. Lysate Preparation:

-

Culture and treat cells as required.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a chilled cell lysis buffer.

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Collect the supernatant (cytosolic extract).

-

Determine the protein concentration of the lysate.

b. Fluorometric Assay:

-

In a 96-well plate, add 50-100 µg of protein lysate to each well.

-

Prepare a reaction buffer containing a fluorogenic caspase-3 substrate (e.g., DEVD-AFC or DEVD-AMC).

-

Add the reaction buffer to each well.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AMC) at different time points using a microplate reader.

-

Calculate the caspase activity based on the rate of fluorescence increase.

Signaling Pathways of Par-4-Induced Apoptosis

Par-4 orchestrates apoptosis through intricate intracellular and extracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.

Figure 1: Intrinsic pathway of Par-4-mediated apoptosis.

Figure 2: Extrinsic pathway of Par-4-mediated apoptosis.

Figure 3: General experimental workflow for studying Par-4.

References

- 1. Prostate Apoptosis Response-4 (Par-4): A Novel Target in Pyronaridine-Induced Apoptosis in Glioblastoma (GBM) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression and Regulation of Prostate Apoptosis Response-4 (Par-4) in Human Glioma Stem Cells in Drug-Induced Apoptosis | PLOS One [journals.plos.org]

- 3. PAR4 Western Blotting [bio-protocol.org]

- 4. Western Blot Protocol | Proteintech Group [ptglab.com]

- 5. Western blot protocol | Abcam [abcam.com]

- 6. bio-rad.com [bio-rad.com]

- 7. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 8. kumc.edu [kumc.edu]

- 9. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biologi.ub.ac.id [biologi.ub.ac.id]

- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 15. scispace.com [scispace.com]

- 16. ulab360.com [ulab360.com]

- 17. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Staurosporine-Induced Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis and development. Dysregulation of apoptosis is a hallmark of many diseases, including cancer. Consequently, the study of apoptosis and the development of apoptosis-inducing agents are of significant interest in biomedical research and drug discovery. Staurosporine, a potent and broad-spectrum protein kinase inhibitor isolated from the bacterium Streptomyces staurosporeus, is widely used as a tool compound to induce apoptosis in a variety of cell types.[1][2][3] This document provides detailed application notes and experimental protocols for inducing and analyzing apoptosis using Staurosporine.

Mechanism of Action

Staurosporine induces apoptosis by inhibiting a wide range of protein kinases, which disrupts intracellular signaling pathways essential for cell survival.[1][3] This non-selective inhibition leads to the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[4] Key events in Staurosporine-induced apoptosis include the activation of caspases, a family of cysteine proteases that execute the apoptotic program, disruption of the mitochondrial membrane potential, and subsequent cleavage of cellular substrates, ultimately leading to cell death.[5][6][7] Staurosporine has been shown to induce apoptosis through both caspase-dependent and caspase-independent mechanisms.[5]

Data Presentation

The efficacy of Staurosporine in inducing apoptosis varies depending on the cell line, concentration, and duration of treatment. The following tables summarize quantitative data from various studies.

Table 1: Staurosporine-Induced Apoptosis in Various Cell Lines

| Cell Line | Concentration | Incubation Time | Percent Apoptosis | Reference |

| U-937 (Human Leukemia) | 0.5 µM | 18 hours | 18% | [3] |

| U-937 (Human Leukemia) | 1 µM | 24 hours | 38% | [3] |

| MGC803 (Gastric Cancer) | 200 ng/ml | 24 hours | 50.2% | [8] |

| SGC7901 (Gastric Cancer) | 200 ng/ml | 24 hours | 34.6% | [8] |

| HBL-100 (Non-malignant Breast) | 50 nM | 48 hours | 100% | [9] |

| T47D (Metastatic Breast Cancer) | 50 nM | 48 hours | 4% | [9] |

| T47D (Metastatic Breast Cancer) | 50 µM | 24 hours | ~100% | [9] |

| KG-1 (Human Leukemia) | Not Specified | 3 hours | 20% | [10] |

| KG-1 (Human Leukemia) | Not Specified | 6 hours | 50% | [10] |

| NKT (Human Cell Line) | Not Specified | 3 hours | 13% | [10] |

| NKT (Human Cell Line) | Not Specified | 6 hours | 20% | [10] |

Table 2: IC50 Values of Staurosporine in Different Cancer Cell Lines

| Cell Line | IC50 Value | Incubation Time | Reference |

| MGC803 (Gastric Cancer) | 54 ng/ml | 24 hours | [8] |

| MGC803 (Gastric Cancer) | 23 ng/ml | 48 hours | [8] |

| SGC7901 (Gastric Cancer) | 61 ng/ml | 24 hours | [8] |

| SGC7901 (Gastric Cancer) | 37 ng/ml | 48 hours | [8] |

| KB (Oral Carcinoma) | ~100 nM | Not Specified | [7] |

| HepG2 (Liver Cancer) | 0.04 µM | Not Specified | [11] |

| MCF-7 (Breast Cancer) | 0.5 µM | Not Specified | [11] |

Signaling Pathway

The primary signaling pathway for Staurosporine-induced apoptosis involves the inhibition of protein kinases, leading to the activation of the intrinsic mitochondrial pathway. This is characterized by the disruption of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9, which in turn activates effector caspases like caspase-3.[6][7]

Caption: Staurosporine-induced intrinsic apoptosis pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess Staurosporine-induced apoptosis.

Experimental Workflow

Caption: General workflow for studying Staurosporine-induced apoptosis.

Induction of Apoptosis with Staurosporine

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Staurosporine (stock solution in DMSO, e.g., 1 mg/ml)[2]

-

DMSO (vehicle control)

-

Tissue culture plates or flasks

Protocol:

-

Seed cells at an appropriate density in tissue culture plates or flasks and allow them to adhere overnight (for adherent cells).[2]

-

Prepare the desired final concentration of Staurosporine by diluting the stock solution in complete culture medium. A common starting concentration is 1 µM.[1][2]

-

For the vehicle control, prepare a corresponding dilution of DMSO in the culture medium.

-

Remove the existing medium from the cells and replace it with the Staurosporine-containing medium or the vehicle control medium.

-

Incubate the cells at 37°C in a 5% CO2 incubator for the desired time period. Incubation times can range from 1 to 24 hours, depending on the cell line.[1][2][3] A time-course experiment is recommended to determine the optimal incubation time for your specific cell line.[1][2]

-

After incubation, harvest the cells for downstream analysis.

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Materials:

-

Treated and control cells

-

Phosphate-Buffered Saline (PBS)

-

1X Annexin V Binding Buffer

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Harvest the cells (including the supernatant for suspension cells) and centrifuge at 300 x g for 5 minutes.[12]

-

Wash the cells twice with cold PBS.[12]

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[12]

-

Add 5 µL of FITC-conjugated Annexin V to the cell suspension.[12]

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]

-

Add 5 µL of PI staining solution.[12]

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.[12]

-

Analyze the cells by flow cytometry within one hour.[13]

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases.

Materials:

-

Treated and control cells

-

Caspase-3/7 Glo® Reagent or similar

-

White-walled 96-well plates

-

Luminometer or fluorometer

Protocol:

-

Seed cells in a white-walled 96-well plate and treat with Staurosporine as described above.

-

After the treatment period, equilibrate the plate to room temperature.[6]

-

Add an equal volume of Caspase-3/7 Glo® Reagent to each well.[6]

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.[6]

-

Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the amount of active caspase-3/7.[6]

Western Blot for Cleaved PARP and Cleaved Caspase-3

This method detects the cleavage of key apoptotic markers.[14]

Materials:

-

Treated and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Harvest and lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the cleaved forms of PARP (89 kDa fragment) and Caspase-3 (17/19 kDa fragments) is indicative of apoptosis.[14][15][16]

References

- 1. bdbiosciences.com [bdbiosciences.com]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities | Anticancer Research [ar.iiarjournals.org]

- 4. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. promega.es [promega.es]

- 7. Staurosporine induces apoptosis in human papillomavirus positive oral cancer cells at G2/M phase by disrupting mitochondrial membrane potential and modulation of cell cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of staurosporine on cycle human gastric cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Staurosporine-induced apoptosis and hydrogen peroxide-induced necrosis in two human breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. researchgate.net [researchgate.net]

- 12. bosterbio.com [bosterbio.com]

- 13. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. Staurosporine Induces Necroptotic Cell Death under Caspase-Compromised Conditions in U937 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for Apoptosis Inducer 4 (TRAIL) in Cancer Cell Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis. Cancer cells often evade this process, leading to uncontrolled proliferation. Apoptosis Inducer 4, exemplified here by Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), represents a promising therapeutic strategy due to its ability to selectively induce apoptosis in cancer cells while sparing most normal cells.[1][2] TRAIL is a member of the tumor necrosis factor (TNF) superfamily of cytokines.[3] It initiates apoptosis by binding to its cognate death receptors, DR4 (TRAIL-R1) and DR5 (TRAIL-R2), on the cell surface.[4][5] This binding triggers a signaling cascade that leads to the activation of caspases and subsequent execution of the apoptotic program.[4][6]

These application notes provide a comprehensive overview of the treatment times, effective concentrations, and experimental protocols for utilizing Apoptosis Inducer 4 (TRAIL) to induce apoptosis in various cancer cell lines.

Data Presentation: Efficacy of Apoptosis Inducer 4 (TRAIL) Across Cancer Cell Lines

The following table summarizes the effective concentrations and treatment times of TRAIL for inducing apoptosis in a variety of cancer cell lines. The data highlights the differential sensitivity of cancer cells to TRAIL-mediated apoptosis.

| Cell Line | Cancer Type | TRAIL Concentration | Treatment Time | Apoptosis Percentage (%) |

| PC3 | Prostate Cancer | 100 ng/mL | 48 hours | 25-28%[7] |

| LNCaP | Prostate Cancer | 100 ng/mL | 48 hours | 9-14%[7] |

| MCF-7 | Breast Cancer | 100 ng/mL | 24 hours | ~10%[4] |

| BT-20 | Breast Cancer | 100 ng/mL | Not Specified | <10% (insignificant)[8] |

| HCT116 | Colorectal Cancer | 5 ng/mL | 48 hours | 58.3%[9] |

| HCT116 | Colorectal Cancer | 10 ng/mL | 48 hours | 69.7%[9] |

| SW480 | Colorectal Cancer | 300 ng/mL | 48 hours | 36.9%[9] |

| SW480 | Colorectal Cancer | 1000 ng/mL | 48 hours | 44.5%[9] |

| HT-29 | Colorectal Cancer | 40 ng/mL (+10 µM Parthenolide) | 24 hours | 41.86%[10] |

| A549 | Lung Cancer | 50 ng/mL | 36 hours | 17.8%[11] |

| HeLa | Cervical Cancer | 50-200 ng/mL | 48 hours | Dose-dependent increase[12] |

| Jurkat | T-cell Leukemia | 100 ng/mL | 3-24 hours | Time-dependent caspase activation[5] |

Experimental Protocols

Protocol 1: Induction of Apoptosis in Cancer Cells with Apoptosis Inducer 4 (TRAIL)